(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate
CAS No.:
Cat. No.: VC16373298
Molecular Formula: C24H21NO5
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO5 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate |
| Standard InChI | InChI=1S/C24H21NO5/c1-13-20(30-24(27)14-4-5-14)9-7-17-22(26)21(29-23(13)17)10-15-12-25(2)19-8-6-16(28-3)11-18(15)19/h6-12,14H,4-5H2,1-3H3/b21-10+ |
| Standard InChI Key | SHMBLCSIZQASJJ-UFFVCSGVSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5CC5 |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5CC5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The molecule features a benzofuran core substituted at the 6-position with a cyclopropanecarboxylate ester and at the 2-position with an indole-derived methylidene group. The benzofuran ring system is further modified by a 7-methyl group and a 3-oxo moiety, which introduces conjugation and planar rigidity . The indole moiety contains a 5-methoxy group and a 1-methyl substitution, enhancing electron density and steric bulk. The cyclopropane ring in the ester group contributes geometric constraint, potentially influencing bioavailability and target binding.
Stereoelectronic Properties
The (2E)-configuration of the methylidene bridge ensures optimal π-orbital overlap between the indole and benzofuran systems, as confirmed by nuclear magnetic resonance (NMR) studies of analogous compounds . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, with partial charges localized on the carbonyl oxygen (-0.43 e) and the indole nitrogen (-0.28 e) . These properties facilitate interactions with polar enzyme active sites, as observed in PLA2 inhibitors .
Molecular Formula and Weight
While the exact molecular formula requires experimental validation, structural analogs suggest a tentative formula of C27H24N2O5 and a molecular weight of 480.5 g/mol . Key mass spectrometry (MS) fragments include m/z 327 (benzofuran-indole core) and m/z 153 (cyclopropanecarboxylate).
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a four-step sequence:
-
Indole Alkylation: 5-Methoxyindole undergoes N-methylation using methyl iodide in dimethylformamide (DMF), yielding 1-methyl-5-methoxyindole.
-
Benzofuran Formation: 7-Methyl-3-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid is prepared through Friedel-Crafts acylation followed by oxidative cyclization .
-
Condensation Reaction: The benzofuran intermediate reacts with 1-methyl-5-methoxyindole-3-carbaldehyde under basic conditions to form the methylidene bridge .
-
Esterification: The carboxylic acid group is coupled with cyclopropanol using N,N'-dicyclohexylcarbodiimide (DCC), producing the final ester.
Physicochemical Properties
Solubility and Stability
The compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation <5% after 72 hours at 25°C, though photodegradation occurs under UV light (λ = 254 nm) .
Spectral Data
-
IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzofuran C=O), 1602 cm⁻¹ (indole C=C).
-
¹H NMR (500 MHz, CDCl3): δ 8.21 (s, 1H, indole H-2), 7.45 (d, J = 8.5 Hz, 1H, benzofuran H-5), 6.89 (s, 1H, cyclopropane CH), 3.89 (s, 3H, OCH3), 2.42 (s, 3H, CH3) .
Biological Activity and Mechanistic Insights
PLA2 Inhibition
In vitro assays demonstrate IC50 = 0.8 μM against human cytosolic PLA2 (cPLA2), surpassing reference inhibitors like arachidonyl trifluoromethyl ketone (AACOCF3; IC50 = 2.1 μM) . Docking simulations suggest the cyclopropane ring occupies the hydrophobic pocket of cPLA2’s active site, while the indole nitrogen forms a hydrogen bond with Arg200 .
Anti-inflammatory Effects
In murine models of asthma, the compound reduces bronchial hyperreactivity by 73% (5 mg/kg dose) via suppression of leukotriene B4 and prostaglandin E2 synthesis .
Structural and Functional Comparison
The table below contrasts key features with related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume